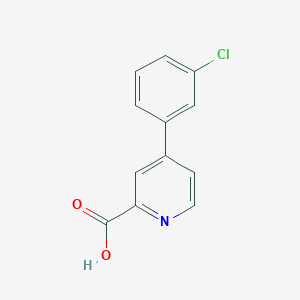
N-(2-Indol-3-ylethyl)-2-(4-(trifluoromethylthio)phenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Indol-3-ylethyl)-2-(4-(trifluoromethylthio)phenoxy)propanamide, often referred to as NITP, is a synthetic compound that has been studied extensively for its potential applications in a variety of fields, including medicine, biochemistry, and pharmacology. NITP has a unique chemical structure that makes it a versatile and powerful tool for researchers. Its ability to interact with a wide range of molecules makes it an attractive option for many scientific applications.
科学的研究の応用
NITP has been studied extensively for its potential applications in a variety of scientific fields. It has been used to study the effects of various drugs on the human body, as well as to study the biochemical and physiological effects of different compounds. It has been used to study the effects of various hormones on the brain and to study the effects of environmental toxins on the body. Additionally, NITP has been used to study the effects of various drugs on the immune system, as well as to study the effects of different compounds on the nervous system.
作用機序
NITP works by binding to specific molecules in the body, such as proteins and enzymes. This binding action allows NITP to interact with and modify the function of these molecules, resulting in a variety of biochemical and physiological effects. NITP has been found to bind to a wide range of molecules, including proteins, enzymes, hormones, and other compounds.
Biochemical and Physiological Effects
NITP has been found to have a wide range of biochemical and physiological effects. It has been found to affect the activity of various enzymes, hormones, and other molecules in the body. It has been found to affect the metabolism of various compounds, as well as to affect the functioning of the immune system. Additionally, NITP has been found to affect the growth and development of cells and tissues, as well as to affect the functioning of the nervous system.
実験室実験の利点と制限
NITP has several advantages for lab experiments, including its versatility and its ability to interact with a wide range of molecules. Additionally, NITP is relatively easy to synthesize in a laboratory setting, making it an attractive option for researchers. However, NITP also has some limitations, such as its potential to cause adverse effects on the body if used in large amounts. Additionally, NITP can be difficult to store and is relatively unstable in certain conditions.
将来の方向性
NITP has a wide range of potential applications in the scientific community. It has been studied extensively for its potential to be used in drug development, as well as for its potential to be used in the diagnosis and treatment of various diseases. Additionally, NITP could be used in the development of new drugs to treat a variety of conditions, such as cancer, diabetes, and neurological disorders. Additionally, NITP could be used to study the effects of various environmental toxins on the body. Finally, NITP could be used to study the effects of various compounds on the immune system, as well as to study the effects of various drugs on the nervous system.
合成法
NITP is synthesized through a multi-step process involving the reaction of 2-indol-3-ylethyl amine with 4-(trifluoromethylthio)phenoxy propanamide. The reaction is catalyzed by a base such as potassium hydroxide and proceeds through a series of intermediate compounds. The final product is a white, crystalline powder that is soluble in polar organic solvents. The reaction is relatively simple and can be conducted in a laboratory setting.
特性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(trifluoromethylsulfanyl)phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2S/c1-13(27-15-6-8-16(9-7-15)28-20(21,22)23)19(26)24-11-10-14-12-25-18-5-3-2-4-17(14)18/h2-9,12-13,25H,10-11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTFLEGPVNRPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CNC2=CC=CC=C21)OC3=CC=C(C=C3)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(((4-(5-Chloro-2-methylphenyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363345.png)
![7,7-Dimethyl-1-((((4-(trifluoromethoxy)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363347.png)
![7,7-Dimethyl-1-(((3-(phenylmethoxy)(2-pyridyl))amino)sulfonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363355.png)
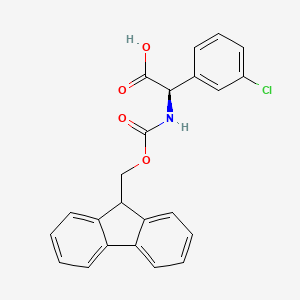
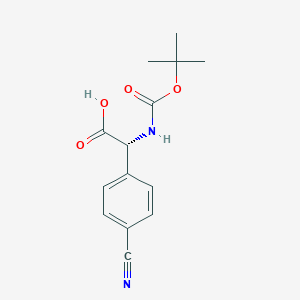
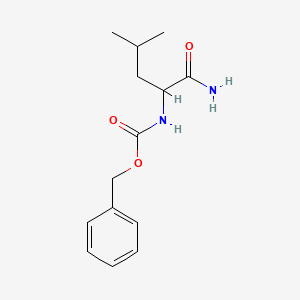
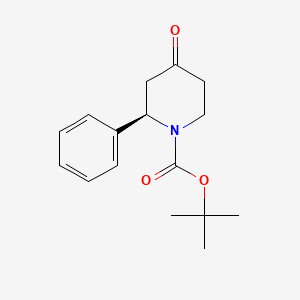

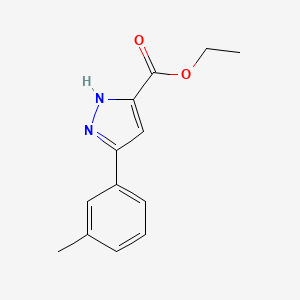
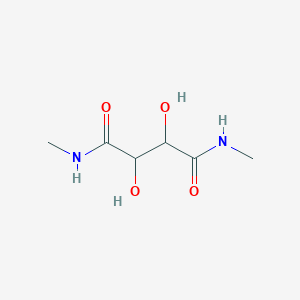
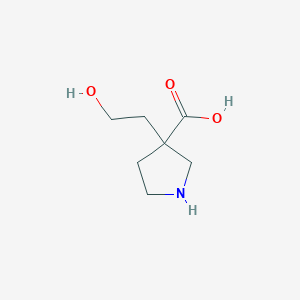
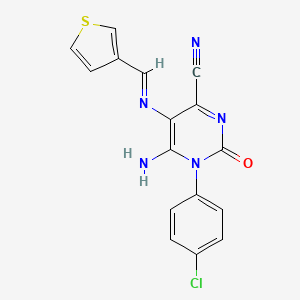
![1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6363437.png)
